N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-naphthamide, commonly known as THPP-NAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THPP-NAP is a small molecule that belongs to the class of naphthamides and has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
Kappa Opioid Receptor (KOR) Antagonist
This compound has been identified as a novel and selective kappa opioid receptor (KOR) antagonist . KOR antagonists are potential therapeutic drugs for treating migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse . This compound, also known as BTRX-335140 or CYM-53093, has shown good in vitro ADMET and in vivo pharmacokinetic characteristics, as well as drug-like properties in rat pharmacology experiments .
Treatment of Neuro-Psychiatric Disorders
The compound is in Phase 1 clinical trials for the treatment of neuropsychiatric disorders, where dynorphins (endogenous opioids that act on KOR) are thought to contribute to potential pathophysiology .
Analgesic Effects
Oral administration of CYM-53093 has shown potent efficacy in antagonizing mouse KOR agonist-induced prolactin secretion and tail-flick analgesia . This suggests its potential use in pain management.
Broad Selectivity Against Off-Target Proteins
CYM-53093 has demonstrated broad selectivity against a panel of off-target proteins . This property is important in drug development to minimize side effects caused by interactions with unintended targets.
TEA Domain Transcription Factor Inhibitor
Although not directly mentioned in the search results, compounds with similar structures have been found to inhibit TEA domain (TEAD) transcription factors . TEAD transcription factors form a transcription co-activation complex with YAP/TAZ, the key downstream effector of the Hippo pathway. Hyperactivation of TEAD-YAP activities is observed in many human cancers and is associated with cancer cell proliferation, survival, and immune evasion . Therefore, if this compound has similar properties, it could potentially be used in cancer therapy.
NF-κB Pathway Inhibitor
Compounds with similar structures, such as TPCA-1, have been found to specifically target the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway plays a crucial role in immune responses, inflammation, cell growth, and survival. Therefore, if this compound has similar properties, it could potentially be used in the treatment of inflammatory and autoimmune diseases, as well as cancer.
properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c25-22(21-7-3-5-18-4-1-2-6-20(18)21)23-16-17-8-12-24(13-9-17)19-10-14-26-15-11-19/h1-7,17,19H,8-16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGAWBMTGGVTGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-naphthamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.